molecular formula C14H16N2O5S B15108116 Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- CAS No. 1396966-38-3

Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-

Cat. No.: B15108116
CAS No.: 1396966-38-3
M. Wt: 324.35 g/mol
InChI Key: FADSONIQLNPMBX-UHFFFAOYSA-N
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Description

"Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-" is a synthetic cysteine derivative featuring a pyrrolidinyl-dione core substituted with a 2-methoxyphenyl group. The 2-methoxyphenyl substituent introduces electron-donating properties, influencing solubility and metabolic stability compared to analogs with electron-withdrawing groups (e.g., nitro substituents) .

Properties

CAS No.

1396966-38-3

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

2-amino-3-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C14H16N2O5S/c1-21-10-5-3-2-4-9(10)16-12(17)6-11(13(16)18)22-7-8(15)14(19)20/h2-5,8,11H,6-7,15H2,1H3,(H,19,20)

InChI Key

FADSONIQLNPMBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- typically involves the reaction of cysteine with 1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl chloride. The reaction is carried out in an aqueous buffer, such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) at pH 8.0, with tris(2-carboxyethyl)phosphine (TCEP) to prevent cystine formation . The addition of 10% acetonitrile as a co-solvent is necessary to dissolve the diaryliodonium salt used in the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Table 1: Critical Reaction Steps

StepReagents/ConditionsKey Intermediate/Product
Claisen CondensationDiethyl oxalate, LDA, THF, -78°CEthyl-2,4-dioxo-4-arylbutanoates
CyclizationHydrazine hydrate, HCl, refluxEthyl 5-aryl-1H-pyrazole-3-carboxylates
Amide Coupling(E)3-(methylsulfonyl)prop-2-en-1-amine(E)-3\text{-}(methylsulfonyl)prop\text{-}2\text{-}en\text{-}1\text{-}amine, DCC, DMAPCovalent vinyl sulfone adducts

Hydrolysis Reactions

The compound exhibits distinct stability under acidic and alkaline conditions:

  • Acid Hydrolysis :
    Exposure to 0.2 M sodium citrate buffer (pH 3.25) at 50°C leads to partial cleavage of the pyrrolidinyl ring, forming S-(1,2-dicarboxyethyl)-L-cysteineS\text{-}(1,2\text{-}dicarboxyethyl)\text{-}L\text{-}cysteine as a major product . Ethylamine is released as a byproduct.

  • Alkaline Hydrolysis :
    Treatment with 0.1 N NaOH at 25°C triggers rapid thiazine derivative formation via intramolecular cyclization .

Table 2: Hydrolysis Products

ConditionMajor ProductByproduct
Acidic (pH 3.25, 50°C)S-(1,2-dicarboxyethyl)-L-cysteineS\text{-}(1,2\text{-}dicarboxyethyl)\text{-}L\text{-}cysteineEthylamine
Alkaline (0.1 N NaOH)Thiazine derivativesNone observed

Diastereomer Interconversion

The compound exists as diastereoisomers due to the asymmetric center at the pyrrolidinyl sulfur. Chromatographic separation at pH 3.25 reveals interconversion between forms under mild heating (50°C for 2 hours) . This equilibrium is pH-dependent and critical for its biochemical interactions.

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C, releasing methoxyphenyl fragments.

  • Photodegradation : UV exposure (254 nm) induces cleavage of the methoxy group, forming quinone-like byproducts .

Comparative Reactivity

The methoxyphenyl group confers distinct reactivity compared to analogs (e.g., bromophenyl derivatives):

  • Electron Donation : Methoxy groups enhance nucleophilic aromatic substitution rates.

  • Steric Effects : The 2-methoxy substituent hinders axial rotation, stabilizing specific conformers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can modify cysteine residues in proteins, affecting their function and activity. This modification can influence various cellular pathways, including those involved in redox regulation and signal transduction .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrrolidinyl-Dione Derivatives

Key Comparison: Substituent Effects on Reactivity and Bioactivity

Compound Name Substituent(s) Core Structure Key Properties/Applications Reference
Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- 2-methoxyphenyl Pyrrolidinyl-dione Enhanced solubility (methoxy group); potential enzyme inhibition
S-{4-[1-(4-Nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4H-1,2,4-triazol-3-yl} ethanethioate (4a) 4-nitrophenyl Pyrrolidinyl-dione Electron-withdrawing nitro group; crystallizes in ethanol (57% yield); pesticidal activity inferred
  • Synthetic Pathways: Both compounds likely form via conjugate addition of thiol-containing residues (e.g., cysteine) to maleimide intermediates.
  • Electronic Properties : The 2-methoxyphenyl group enhances electron density on the pyrrolidinyl ring, possibly increasing stability under oxidative conditions compared to nitro-substituted analogs .
Piperazine Derivatives with 2-Methoxyphenyl Groups

Key Comparison: Heterocyclic Core Influence

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
HBK14-HBK19 (e.g., HBK14) Piperazine 2-methoxyphenyl + phenoxy CNS-targeting ligands (e.g., serotonin receptor modulation)
Target Cysteine Derivative Pyrrolidinyl-dione 2-methoxyphenyl Thioether linkage; potential protease inhibition
  • Structural Divergence : The piperazine core in HBK compounds enables flexible binding to neurotransmitter receptors, while the rigid pyrrolidinyl-dione core in the target compound may favor interactions with enzymatic active sites .
  • Functional Groups : Both classes share a 2-methoxyphenyl group, which improves membrane permeability. However, the thioether linkage in the cysteine derivative introduces distinct redox sensitivity .
Chalcone/Flavonoid Derivatives

Key Comparison: Pharmacophore Design

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone Dihydroxyphenyl + pyridine Antioxidant, anti-inflammatory
Target Cysteine Derivative Pyrrolidinyl-dione 2-methoxyphenyl Enzyme inhibition (hypothesized)
  • Core Flexibility : Chalcone derivatives utilize α,β-unsaturated ketones for Michael addition reactivity, whereas the pyrrolidinyl-dione core in the target compound offers a pre-organized scaffold for targeted interactions .
  • Biological Targets : Chalcones often modulate oxidative stress pathways, while the cysteine derivative’s dione moiety may chelate metal ions in enzymatic active sites .
Thiophene/Pyridinone Derivatives

Key Comparison: Heterocyclic Reactivity

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
Fluridone Pyridinone Trifluoromethylphenyl Herbicide (protoporphyrinogen oxidase inhibition)
Target Cysteine Derivative Pyrrolidinyl-dione 2-methoxyphenyl Unclear pesticidal activity; structural focus on sulfur-based reactivity
  • Applications: Pyridinones like fluridone target plant-specific enzymes, whereas the cysteine derivative’s thioether group may favor interactions with mammalian proteases or oxidoreductases .

Biological Activity

Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]- (CAS No. 1396966-38-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic pathways and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₆N₂O₅S
  • Molecular Weight : 324.3522 g/mol

Cysteine plays a critical role in various biological processes, primarily through its function as a precursor to glutathione, an essential antioxidant. The specific compound is believed to influence several metabolic pathways:

  • Cysteine Dioxygenase Activity : Cysteine dioxygenase catalyzes the oxidation of cysteine to cysteine sulfinic acid, which is crucial for maintaining intracellular cysteine levels and regulating redox status in cells . This enzymatic activity may be enhanced by the presence of the methoxyphenyl group in the compound.
  • Antioxidant Properties : The incorporation of methoxyphenyl may enhance the antioxidant capacity of cysteine derivatives, potentially leading to protective effects against oxidative stress-related diseases.

Antioxidant Effects

Research indicates that compounds similar to cysteine derivatives can exhibit significant antioxidant properties. For instance, studies have shown that modifications to cysteine can enhance its ability to scavenge free radicals and reduce oxidative damage .

Cytotoxicity and Apoptosis

A study examining related compounds found that certain cysteine derivatives can induce apoptosis in cancer cells. This effect is mediated through the modulation of signaling pathways involved in cell survival and death . The specific compound's ability to influence these pathways warrants further investigation.

Case Studies

  • Cancer Research : In a study focusing on tumor cell lines, cysteine derivatives were shown to inhibit cell proliferation and induce apoptosis. The mechanism was linked to increased oxidative stress within the cancer cells, highlighting the potential for therapeutic applications in oncology .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of cysteine derivatives in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Apoptosis InductionInduces programmed cell death in cancer cells
NeuroprotectionProtects neurons from oxidative damage

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